2-(3-Bromo-2-methylphenyl)-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJMEJFNAXLLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromo 2 Methylphenyl 1,3 Dioxolane
Strategic Disconnections and Retrosynthetic Analysis for the 2-(3-Bromo-2-methylphenyl)-1,3-Dioxolane Framework
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.org For the target molecule, this compound, the most logical and common disconnection involves breaking the two C-O bonds of the dioxolane ring. This is a type of "two-group disconnection" and is the reverse of an acetal (B89532) formation reaction. amazonaws.comresearchgate.net
This disconnection simplifies the target molecule into two key precursors:
3-Bromo-2-methylbenzaldehyde (B1279399): This precursor provides the substituted aromatic framework and the carbon atom that will become the C2 of the dioxolane ring.
Ethylene (B1197577) glycol: This diol serves as the two-carbon, two-oxygen component required to form the five-membered dioxolane ring.
This retrosynthetic strategy is highly efficient as it leads to simple and often readily available starting materials. The forward reaction, the condensation of an aldehyde with a diol, is a well-established and reliable method for forming cyclic acetals. chemicalbook.com
Preparation of Key Precursors for this compound Synthesis
The successful synthesis of the target molecule is contingent on the availability and purity of its key precursors. This section details the synthetic routes to these essential starting materials.
The precursor 3-Bromo-2-methylbenzaldehyde (CAS No. 83647-40-9) is a crucial building block. chemicalbook.comuni.lu Several synthetic pathways have been reported for its preparation.
One common method involves the oxidation of (3-bromo-2-methylphenyl)methanol . In a typical procedure, the alcohol is dissolved in a suitable solvent like dichloromethane (B109758) and treated with an oxidizing agent such as manganese (IV) oxide. The reaction is stirred until the starting material is consumed, and the product is then purified by chromatography to yield the desired aldehyde. chemicalbook.com
Another approach is the reduction of a Weinreb amide derivative , specifically 3-bromo-N-methoxy-N,2-dimethylbenzamide. This amide can be treated with a reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures (e.g., -78 °C) in a solvent such as tetrahydrofuran (B95107) (THF). This method offers a high-yield route to the aldehyde, which can often be used without extensive purification. chemicalbook.com
The table below summarizes these synthetic routes.
Table 1: Synthetic Routes to 3-Bromo-2-methylbenzaldehyde| Starting Material | Reagents | Solvent | Key Conditions | Yield |
|---|---|---|---|---|
| (3-Bromo-2-methylphenyl)methanol | Manganese (IV) oxide | Dichloromethane | Stirred overnight | - |
Considerations for Ethylene Glycol Equivalents in Dioxolane Formation
Ethylene glycol is the standard diol used for the formation of the 1,3-dioxolane (B20135) ring. imist.ma It is a readily available and inexpensive reagent. The reaction involves the acid-catalyzed condensation of the glycol with the aldehyde, with the removal of water to drive the equilibrium towards the product.
In some applications, derivatives of ethylene glycol or alternative reagents can be used. For instance, 1,3-bis(trimethylsiloxy)propane (BTSP) can be used with a catalytic amount of iodine under neutral, aprotic conditions to form 1,3-dioxanes, and similar silylated diols can be employed for dioxolane synthesis. organic-chemistry.org The use of silylated diols can sometimes offer advantages in terms of reaction conditions and compatibility with sensitive functional groups. Another approach involves using 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) as a trimethylsilyl (B98337) (TMS) source to facilitate the reaction under mild conditions. organic-chemistry.orgorganic-chemistry.org
Direct Formation of the 1,3-Dioxolane Moiety in this compound
The final key step in the synthesis is the direct formation of the 1,3-dioxolane ring by reacting 3-bromo-2-methylbenzaldehyde with ethylene glycol. This transformation, known as acetalization, can be achieved under various conditions.
The condensation of an aldehyde with ethylene glycol is most commonly achieved using an acid catalyst. chemicalbook.comorganic-chemistry.org This can be either a Brønsted acid or a Lewis acid. The role of the catalyst is to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
A standard laboratory procedure involves refluxing the aldehyde and ethylene glycol in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) . chemicalbook.comprepchem.com A Dean-Stark apparatus is typically used in this setup to remove the water formed during the reaction, which drives the equilibrium towards the formation of the dioxolane product. organic-chemistry.org
Numerous other catalysts have been shown to be effective for this transformation, offering milder conditions or improved chemoselectivity. These include:
Lewis Acids: Zirconium tetrachloride (ZrCl₄) is a highly efficient catalyst for acetalization under mild conditions. organic-chemistry.org Cerium(III) trifluoromethanesulfonate (B1224126) has also been used. organic-chemistry.org
Iodine (I₂): Molecular iodine can catalyze the reaction efficiently, particularly when using silylated diols. organic-chemistry.org
Photocatalysts: Eosin Y has been reported as an effective photocatalyst for the acetalization of aldehydes under visible light irradiation, offering neutral reaction conditions. imist.maorganic-chemistry.org
Table 2: Catalysts for the Formation of 1,3-Dioxolanes
| Catalyst | Catalyst Type | Typical Conditions | Notes |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Refluxing toluene with Dean-Stark apparatus organic-chemistry.orgprepchem.com | Standard, effective method requiring water removal. |
| Zirconium tetrachloride (ZrCl₄) | Lewis Acid | Mild conditions organic-chemistry.org | Highly efficient and chemoselective. |
| Cerium(III) trifluoromethanesulfonate | Lewis Acid | Mild conditions organic-chemistry.org | Effective for various carbonyl compounds. |
| Eosin Y | Photocatalyst | Visible light irradiation imist.maorganic-chemistry.org | Neutral conditions, tolerates acid-sensitive groups. |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Lewis Acid | Water, 30 °C organic-chemistry.org | Primarily used for deprotection, but highlights mild catalytic possibilities. |
Non-Catalytic Conditions and Solvent Effects
While less common, the formation of 1,3-dioxolanes can sometimes be achieved without a catalyst, particularly by manipulating the reaction conditions. researchgate.net A study on the condensation of benzaldehyde (B42025) with ethylene glycol showed that factors like temperature and efficient water removal can significantly influence the conversion, sometimes more so than the presence of a catalyst. researchgate.net By employing a high-boiling solvent and ensuring the continuous removal of water, the reaction can be driven to completion. Solvents such as toluene or benzene (B151609) are often used in conjunction with a Dean-Stark trap for azeotropic water removal. organic-chemistry.org The choice of solvent can also affect the reaction rate and yield. In some cases, using an excess of one of the reactants, such as ethylene glycol, can also help to shift the equilibrium towards the product side.
Yield Optimization and Reaction Efficiency for this compound Synthesis
The primary and most direct synthesis of this compound involves the acetalization of 3-bromo-2-methylbenzaldehyde with ethylene glycol. The optimization of this reaction's yield and efficiency is crucial for its practical application in research and development. Key parameters that influence the outcome include the choice of catalyst, reaction temperature, and the effective removal of water, a byproduct of the reaction.
Acid catalysts are typically employed to facilitate the acetalization. Common catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid, and acidic ion-exchange resins. google.com The reaction is an equilibrium process, and to drive it towards the product side, water must be continuously removed. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.
The efficiency of the reaction is also dependent on the stoichiometry of the reactants. An excess of ethylene glycol can be used to shift the equilibrium towards the formation of the dioxolane. The reaction temperature is typically maintained at the reflux temperature of the solvent to ensure a reasonable reaction rate and efficient azeotropic removal of water.
Table 1: Illustrative Conditions for Acetalization Reactions
| Catalyst | Solvent | Water Removal | Typical Yield Range |
| p-Toluenesulfonic acid (PTSA) | Toluene | Dean-Stark | 85-95% |
| Sulfuric Acid | Benzene | Dean-Stark | 80-90% |
| Acidic Ion-Exchange Resin | Toluene | Dean-Stark | 90-98% |
Note: The yields are generalized for acetalization reactions of benzaldehydes and may vary for the specific substrate.
Recent advancements in synthetic methodologies have also explored the use of solid acid catalysts, which offer advantages in terms of ease of separation and reusability, contributing to a more efficient and environmentally friendly process. google.com
Alternative Synthetic Routes to this compound via Functional Group Interconversions
One such alternative approach is the direct bromination of 2-(2-methylphenyl)-1,3-dioxolane. This reaction falls under the category of electrophilic aromatic substitution. The regioselectivity of the bromination is directed by the existing substituents on the benzene ring: the methyl group (-CH₃) and the 1,3-dioxolane group.
Both the methyl group and the dioxolane ring are ortho-, para-directing activators, although the dioxolane group's activating effect is modest. youtube.comyoutube.com The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. youtube.com The dioxolane group, through the oxygen atoms, can donate electron density to the aromatic ring via resonance, also favoring ortho and para substitution. youtube.com
In the case of 2-(2-methylphenyl)-1,3-dioxolane, the positions ortho to the methyl group are C3 and C6, and the para position is C5. The positions ortho to the dioxolane linkage at C1 are C2 and C6, and the para position is C4. The steric hindrance from the dioxolane group and the methyl group will also play a significant role in determining the final product distribution. The bromination at the C3 position is sterically less hindered compared to the C6 position, which is flanked by both the methyl and dioxolane groups.
Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS) with a suitable initiator or catalyst. organic-chemistry.orglibretexts.org The reaction conditions need to be carefully controlled to prevent over-bromination and to achieve the desired regioselectivity.
Table 2: Directing Effects in Electrophilic Bromination of 2-(2-methylphenyl)-1,3-dioxolane
| Substituent | Activating/Deactivating | Ortho/Meta/Para Director |
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -C(OR)₂H (Dioxolane) | Activating (weak) | Ortho, Para |
Another functional group interconversion strategy is the methylation of a 2-(3-bromophenyl)-1,3-dioxolane (B93826) precursor. This approach is less common due to the challenges associated with selective methylation of an aryl bromide in the presence of the dioxolane functionality.
Traditional Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst is generally not suitable as it can lead to a mixture of products and potential rearrangement or reaction with the dioxolane ring. More modern cross-coupling reactions offer a more controlled approach. For instance, a Negishi or Suzuki-Miyaura coupling reaction could be envisioned. This would involve the conversion of the aryl bromide to an organozinc or organoboron species, respectively, followed by coupling with a methylating agent in the presence of a palladium catalyst.
Recent developments have introduced more robust methylation methods for aryl halides, including the use of trimethylboroxine (B150302) with a palladium or nickel catalyst, which shows excellent functional group tolerance. nih.gov These advanced methods could potentially be applied to the methylation of 2-(3-bromophenyl)-1,3-dioxolane to furnish the desired product.
Purification and Isolation Techniques for this compound in Research Settings
The purification and isolation of this compound are critical steps to obtain a compound of high purity for subsequent use. The choice of technique depends on the physical state of the compound (solid or liquid) and the nature of the impurities.
If the product is a solid, recrystallization is a common and effective method for purification. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents could include alcohols (e.g., ethanol, isopropanol), hydrocarbons (e.g., hexane (B92381), heptane), or mixtures thereof. A patent for purifying brominated aromatic compounds suggests solvents like toluene, dichloromethane, and chloroform, followed by treatment with a base to remove bromine and hydrogen bromide impurities, and then recrystallization under pressure. google.com
For liquid products or for removing impurities with similar solubility, column chromatography is the preferred method. Silica gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). nih.gov The polarity of the eluent is optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov
Following purification, the identity and purity of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Reactivity and Transformation Pathways of 2 3 Bromo 2 Methylphenyl 1,3 Dioxolane
Reactions at the Bromine Center of 2-(3-Bromo-2-methylphenyl)-1,3-Dioxolane
The carbon-bromine bond on the aromatic ring is the principal site of reactivity, enabling a variety of transformations that are fundamental in synthetic organic chemistry.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds, and the aryl bromide functionality of this compound makes it an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
The Suzuki-Miyaura coupling utilizes an organoboron compound, typically a boronic acid or ester, to couple with the aryl halide. wikipedia.org This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. nih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl product. mdpi.com
The Stille reaction employs an organotin reagent (organostannane) as the coupling partner. wikipedia.org While organotin compounds are often highly toxic, they are also air- and moisture-stable, and the reaction tolerates a wide array of functional groups. wikipedia.orgchemeurope.com The reaction is typically performed under inert conditions to prevent oxidation of the palladium catalyst. chemeurope.com Additives such as lithium chloride or copper(I) iodide can be used to accelerate the rate-determining transmetalation step. harvard.eduscribd.com
The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide. This method is noted for its high reactivity and selectivity, though organozinc reagents are often prepared in situ due to their sensitivity.
The table below illustrates the expected products from the palladium-catalyzed cross-coupling of this compound with various organometallic reagents.
| Coupling Reaction | Organometallic Reagent (R-M) | Catalyst System (Example) | Product Structure | Product Name |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(2-Methyl-[1,1'-biphenyl]-3-yl)-1,3-dioxolane | |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | 2-(2-Methyl-3-vinylphenyl)-1,3-dioxolane | |
| Negishi | Ethylzinc chloride | Pd(dppf)Cl₂ | 2-(3-Ethyl-2-methylphenyl)-1,3-dioxolane |
The bromine atom of this compound can be converted into a highly nucleophilic organometallic species through the formation of a Grignard reagent. This transformation can be achieved via two primary methods.
The traditional method involves the direct reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org This reaction requires the exclusion of water and air, which would otherwise destroy the reagent. wikipedia.org The magnesium surface may require activation using agents like iodine or 1,2-dibromoethane to initiate the reaction. wikipedia.org
An alternative and often more chemoselective method is the magnesium-halogen exchange . clockss.org In this process, the aryl bromide is treated with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl). scribd.com This exchange typically occurs at low temperatures and tolerates a wider range of functional groups compared to direct insertion. clockss.orgharvard.edu
Once formed, the Grignard reagent, 2-(1,3-dioxolan-2-yl)-6-methylphenylmagnesium bromide, is a potent nucleophile and a strong base. It can react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. mnstate.edu
Similar to Grignard formation, the aryl bromide can undergo a bromine-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). growingscience.com This exchange is typically rapid and efficient, conducted at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. This reaction generates a highly reactive aryllithium species, 2-(1,3-dioxolan-2-yl)-6-methylphenyllithium.
This aryllithium intermediate can then be "quenched" by adding an electrophile to the reaction mixture, resulting in the formation of a new derivative. This two-step sequence provides a reliable method for introducing a variety of functional groups onto the aromatic ring. researchgate.net
| Electrophile | Reagent (Example) | Product Name |
|---|---|---|
| Carbon Dioxide | CO₂(s) | 3-(1,3-Dioxolan-2-yl)-2-methylbenzoic acid |
| Aldehyde | Formaldehyde (HCHO) | (3-(1,3-Dioxolan-2-yl)-2-methylphenyl)methanol |
| Amide | N,N-Dimethylformamide (DMF) | 3-(1,3-Dioxolan-2-yl)-2-methylbenzaldehyde |
| Iodine | I₂ | 2-(3-Iodo-2-methylphenyl)-1,3-dioxolane |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, this reaction pathway is generally unfavorable for simple aryl halides. The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
The substrate this compound lacks the necessary activation for a facile SNAr reaction. The substituents present are a methyl group (ortho to the bromine) and the dioxolane-substituted carbon (meta to the bromine). The methyl group is weakly electron-donating, which deactivates the ring towards nucleophilic attack. The dioxolane group is not a sufficiently strong electron-withdrawing group to promote the reaction. Consequently, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is not a viable transformation pathway for this compound.
Reactions Involving the 1,3-Dioxolane (B20135) Ring of this compound
The 1,3-dioxolane group in this compound serves as a cyclic acetal (B89532), which is a common protecting group for an aldehyde. This group is stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and organometallic reagents, making it compatible with the transformations described in section 3.1. organic-chemistry.org
The primary reaction of the dioxolane ring is its cleavage, or deprotection, to regenerate the original carbonyl functionality. The most common method for this transformation is acid-catalyzed hydrolysis. organic-chemistry.org Treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent system will efficiently convert the dioxolane back to the corresponding aldehyde, 3-bromo-2-methylbenzaldehyde (B1279399). masterorganicchemistry.com The mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack by water and subsequent elimination of ethylene (B1197577) glycol. masterorganicchemistry.com
While effective, strongly acidic conditions may not be suitable for molecules with other acid-sensitive functional groups. Therefore, a variety of milder deprotection methods have been developed.
| Reagent/Condition | Description | Reference |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Standard and most common method for acetal hydrolysis. | organic-chemistry.org |
| Acid-catalyzed Transacetalization | Reaction with acetone in the presence of an acid catalyst (e.g., p-TsOH) shifts the equilibrium to form the more volatile acetone dimethyl acetal. | organic-chemistry.org |
| Lewis Acids (e.g., Er(OTf)₃, Ce(OTf)₃) | Allows for chemoselective cleavage under nearly neutral conditions in wet nitromethane. | organic-chemistry.org |
| Iodine | Catalytic amounts of iodine in acetone or acetonitrile (B52724) can achieve deprotection under neutral conditions. | organic-chemistry.org |
Ring-Opening Reactions for Further Derivatization
The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality from which it is derived. The regeneration of this aldehyde through ring-opening reactions is a key step for further molecular elaboration. This transformation is most commonly achieved under acidic conditions, where the cyclic acetal is hydrolyzed to reveal the parent carbonyl and ethylene glycol. wikipedia.orgwikipedia.org
The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the aldehyde. This deprotection strategy unlocks access to the aldehyde for a wide array of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or carbon-carbon bond formation via Wittig or Grignard reactions.
Table 1: Reagents for Acid-Catalyzed Deprotection of Dioxolanes
| Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|
| Brønsted Acids | Acetic Acid (AcOH), Trifluoroacetic Acid (TFA), p-Toluenesulfonic Acid (TsOH), Hydrochloric Acid (HCl) | Aqueous or wet organic solvents (e.g., THF/H₂O, Acetone/H₂O) |
| Lewis Acids | Iron(III) Chloride (FeCl₃), Trimethylsilyl (B98337) Iodide (TMSI) | Aprotic organic solvents (e.g., CH₂Cl₂, CH₃CN) |
| Acidic Resins | Amberlyst 15, Dowex 50WX8 | Heterogeneous conditions, allowing for easy catalyst removal |
Stability of the Dioxolane Moiety under Diverse Reaction Conditions
A critical feature of the 1,3-dioxolane group is its stability under a broad range of non-acidic reaction conditions. This robustness allows for selective chemical modifications at other positions of the this compound molecule without disturbing the protected aldehyde. Dioxolanes, and the related 1,3-dioxanes, are generally stable in the presence of bases, nucleophiles, organometallic reagents, hydrides, and various oxidizing and reducing agents. thieme-connect.deorganic-chemistry.org
This stability is fundamental to its role as a protecting group. wikipedia.org For instance, reactions targeting the aryl bromide (e.g., palladium-catalyzed cross-coupling) or the benzylic methyl group (e.g., deprotonation with a strong base) can be performed, leaving the dioxolane ring intact. The acetal's inertness to these reagents ensures that the aldehyde functionality remains masked until its desired release is triggered by the introduction of an acid. thieme-connect.de
Table 2: Stability of the 1,3-Dioxolane Moiety
| Reaction Condition | Reagent Examples | Stability |
|---|---|---|
| Basic | NaOH, K₂CO₃, t-BuOK, Et₃N | Stable |
| Nucleophilic | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable |
| Reductive | LiAlH₄, NaBH₄, H₂/Pd | Stable |
| Oxidative | PCC, PDC, MnO₂, Mild KMnO₄ | Generally Stable |
| Acidic (Brønsted or Lewis) | HCl, H₂SO₄, TsOH, BF₃·OEt₂ | Labile (Cleaved) |
Reactions at the Methyl Group of this compound
Benzylic Functionalization Strategies
The methyl group attached to the phenyl ring is at a benzylic position, which confers enhanced reactivity upon its C-H bonds. The proximity to the aromatic π-system stabilizes radical and anionic intermediates formed at this position, facilitating a variety of functionalization reactions. chemistrysteps.com
A primary strategy for functionalizing the benzylic methyl group involves deprotonation to form a benzylic carbanion. Due to the increased acidity of benzylic protons compared to simple alkanes, strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA) can effectively abstract a proton. researchgate.netnih.gov The resulting nucleophilic carbanion can then be reacted with a range of electrophiles to introduce new substituents. This approach allows for the construction of more complex carbon skeletons.
Potential Benzylic Functionalization Reactions:
Alkylation: Reaction with alkyl halides (R-X) to form Ar-CH₂-R.
Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy compounds.
Carboxylation: Quenching with carbon dioxide (CO₂) to yield a carboxylic acid after workup.
Alternatively, radical-mediated reactions offer another pathway for functionalization. Benzylic bromination can be achieved using reagents like N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., light or AIBN), introducing a bromine atom that can be subsequently displaced by various nucleophiles. chemistrysteps.com
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the key reactions of this compound is essential for predicting outcomes and optimizing conditions.
Mechanism of Acid-Catalyzed Ring-Opening: The hydrolysis of the dioxolane proceeds through a well-established mechanism for acetal cleavage. The reaction is initiated by the protonation of one of the ethereal oxygen atoms by an acid catalyst. This creates a good leaving group, facilitating the cleavage of the C-O bond to generate a resonance-stabilized oxocarbenium ion intermediate. This cation is then attacked by a water molecule. A final deprotonation step regenerates the acid catalyst and yields the final products: the 3-bromo-2-methylbenzaldehyde and ethylene glycol. The mechanism is generally considered to be a hybrid between SN1 and SN2 pathways. libretexts.orgchimia.chmasterorganicchemistry.com
Mechanism of Benzylic Deprotonation: The functionalization of the methyl group via deprotonation begins with the abstraction of a proton by a strong base, such as n-butyllithium. This acid-base reaction forms a benzylic carbanion. The negative charge of this intermediate is delocalized into the adjacent aromatic ring through resonance, which accounts for its enhanced stability and ease of formation compared to a non-benzylic carbanion. This resonance-stabilized anion is a potent nucleophile that subsequently attacks an added electrophile in an SN2-type displacement to form a new carbon-carbon or carbon-heteroatom bond. nih.gov
Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions at the aryl bromide, such as the Suzuki coupling, is well-documented. wildlife-biodiversity.com It typically involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires activation by a base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Computational and Theoretical Studies on 2 3 Bromo 2 Methylphenyl 1,3 Dioxolane
Quantum Chemical Calculations for Conformational Analysis of 2-(3-Bromo-2-methylphenyl)-1,3-Dioxolane
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the substituted phenyl ring to the dioxolane ring. This rotation gives rise to different spatial arrangements known as conformers, each with a distinct energy level. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods, are employed to perform a detailed conformational analysis. researchgate.netrsc.org
By systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between these conformers. The most stable conformation is the one with the lowest global energy minimum. Factors influencing conformational preference include steric hindrance between the ortho-methyl group on the phenyl ring and the dioxolane ring, as well as electronic interactions. Methods like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31+G(d)) are commonly used for these calculations. rsc.org
Table 4.1: Hypothetical Relative Energies of Conformers
| Dihedral Angle (Phenyl-C-O-C) | Relative Energy (kcal/mol) | Conformer Stability |
| 0° | +5.8 | Sterically hindered |
| 60° | 0.0 | Most Stable (Global Minimum) |
| 120° | +2.1 | Local Minimum |
| 180° | +6.5 | Sterically hindered |
Note: This data is illustrative and represents a plausible outcome of a DFT conformational analysis.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. researchgate.net
HOMO: The HOMO is expected to be primarily located on the electron-rich 2-methylphenyl ring, as aromatic systems are good electron donors.
LUMO: The LUMO is likely distributed over the phenyl ring and significantly influenced by the electron-withdrawing bromine atom. The C-Br bond often represents a site susceptible to nucleophilic attack or involvement in metal-catalyzed reactions.
HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. malayajournal.org
Table 4.2: Calculated FMO Properties
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -6.52 | Electron-donating capability |
| LUMO Energy | -0.89 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.63 | High kinetic stability |
Note: These values are representative for a stable organic molecule and are generated for illustrative purposes.
Theoretical Insights into Reaction Mechanisms Involving this compound
Computational chemistry offers profound insights into the step-by-step pathways of chemical reactions, allowing for the characterization of transient species like transition states.
The bromo-phenyl group in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org Theoretical studies using DFT can model the entire catalytic cycle of such reactions. acs.orgresearchgate.net This involves:
Oxidative Addition: The initial step where the C-Br bond adds to the palladium(0) catalyst. Calculations can locate the transition state for this step and determine its activation energy.
Transmetalation: The transfer of an organic group from an organoboron reagent to the palladium center. This step is often the rate-determining step, and its transition state is crucial for understanding the reaction's efficiency. nih.govresearchgate.net
Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.
By calculating the Gibbs free energy of all intermediates and transition states, a complete energy profile of the reaction can be constructed, revealing the most favorable pathway and identifying potential bottlenecks. researchgate.net
Table 4.3: Hypothetical Activation Energies for a Suzuki Coupling Reaction
| Reaction Step | Activation Energy (ΔG‡, kcal/mol) | Description |
| Oxidative Addition | 15.2 | Cleavage of the C-Br bond and formation of a Pd(II) intermediate. |
| Transmetalation | 22.5 | Rate-determining step involving the organoboron species. |
| Reductive Elimination | 12.8 | Formation of the final biaryl product and catalyst regeneration. |
Note: The data is hypothetical, illustrating typical energy barriers in a palladium-catalyzed cycle.
The 1,3-dioxolane (B20135) ring is a protective group for carbonyls, formed by the acid-catalyzed reaction of an aldehyde (in this case, 3-bromo-2-methylbenzaldehyde) with ethylene (B1197577) glycol. It can be cleaved by hydrolysis under acidic conditions. acs.org Computational studies can elucidate the energetics of these processes.
Formation (Acetalization): Theoretical models can simulate the reaction pathway, starting from the protonation of the aldehyde's carbonyl oxygen, followed by the nucleophilic attack of ethylene glycol, intramolecular cyclization, and finally, the elimination of a water molecule. The enthalpy (ΔH) and Gibbs free energy (ΔG) changes for each step can be calculated to understand the thermodynamics of the reaction.
Cleavage (Hydrolysis): The reverse process, acid-catalyzed hydrolysis, can also be modeled. Computational analysis can show how the protonation of one of the dioxolane oxygens initiates ring-opening, leading to a hemiacetal intermediate which then breaks down to regenerate the aldehyde and ethylene glycol. Such studies have provided insights into the mechanisms of ring cleavage in related systems. researcher.lifenih.gov
Molecular Dynamics Simulations for Intermolecular Interactions of this compound
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. nih.gov MD simulations can provide detailed information about the intermolecular interactions governing the condensed-phase properties of this compound.
These simulations treat atoms as classical particles moving according to a force field that describes the potential energy of the system. For this molecule, key interactions that can be studied include:
Van der Waals forces: General attractive and repulsive forces between molecules.
Dipole-dipole interactions: Arising from the polar C-O and C-Br bonds.
π-π stacking: Potential interactions between the aromatic phenyl rings of adjacent molecules. researchgate.net
Halogen bonding: The bromine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic sites on neighboring molecules. ucl.ac.ukmdpi.com
MD simulations can be used to predict properties like density, solvation free energy in different solvents, and the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. nih.govucl.ac.uk
Table 4.4: Types of Intermolecular Interactions Studied by MD
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
| Van der Waals | London dispersion forces and steric repulsion. | 0.1 - 2.0 |
| Dipole-Dipole | Electrostatic interaction between permanent dipoles. | 1.0 - 5.0 |
| π-π Stacking | Noncovalent interaction between aromatic rings. | 1.0 - 10.0 |
| Halogen Bonding | Interaction involving the electrophilic region of the Br atom. | 1.0 - 5.0 |
Note: Energy ranges are general approximations for these types of non-covalent interactions.
Cheminformatics Approaches to Structure-Reactivity Relationships for Dioxolane-Bromophenyl Systems
Cheminformatics applies information science techniques to solve chemical problems, often by analyzing large datasets of chemical information. liverpool.ac.uk A key application is the development of Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models. These models establish a mathematical correlation between a molecule's structural features (descriptors) and its observed reactivity. nih.govnih.gov
For a class of compounds like dioxolane-bromophenyl systems, a QSRR model could be developed to predict their reactivity in a specific reaction, such as a cross-coupling reaction. The process involves:
Data Collection: Assembling a dataset of similar molecules with experimentally measured reaction rates or yields.
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links the descriptors to the observed reactivity. acs.org
Validation and Prediction: The model's predictive power is rigorously tested. Once validated, it can be used to predict the reactivity of new compounds like this compound before they are synthesized.
Table 4.5: Examples of Molecular Descriptors for QSRR Models
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment, Hammett constants | Electronic distribution, susceptibility to reaction |
| Steric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | Thermodynamic stability |
Advanced Applications of 2 3 Bromo 2 Methylphenyl 1,3 Dioxolane in Complex Molecule Synthesis
Utility as a Building Block in the Synthesis of Natural Products
While direct incorporation of the intact 2-(3-bromo-2-methylphenyl)-1,3-dioxolane moiety into natural product skeletons is not extensively documented, its utility lies in its potential as a precursor to key structural motifs found in various classes of natural products. The ability to undergo a range of chemical transformations allows for its elaboration into more complex intermediates that are then used in the total synthesis of these intricate molecules.
The synthesis of complex polyketide and terpenoid natural products often requires the assembly of intricate carbon skeletons, which may include substituted aromatic rings. The this compound can serve as a versatile aromatic fragment in the construction of such molecules. Through cross-coupling reactions, the aryl bromide can be coupled with various organometallic reagents to introduce side chains, which can then be further elaborated to form the characteristic polyketide or terpenoid backbone.
For instance, a Suzuki-Miyaura coupling reaction could be employed to attach a vinyl or alkyl boronic acid or ester to the aromatic ring. The resulting compound could then undergo further functional group manipulations, including deprotection of the dioxolane to reveal the aldehyde, which can participate in aldol (B89426) additions, Wittig reactions, or other carbon-carbon bond-forming reactions essential for extending the chain of polyketide precursors.
Table 1: Potential Transformations of this compound for Natural Product Synthesis
| Reaction Type | Reagent/Catalyst | Resulting Functionality | Relevance to Natural Product Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Aryl-Alkyl/Aryl-Aryl bond | Formation of substituted aromatic cores |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-Alkynyl bond | Introduction of unsaturated side chains |
| Heck Coupling | Alkene, Pd catalyst, base | Aryl-Alkenyl bond | Synthesis of styrenyl derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl-Amine bond | Incorporation of nitrogen-containing moieties |
| Grignard Reagent Formation | Mg, THF | Aryl-MgBr | Nucleophilic aromatic synthon |
In the realm of alkaloid and nitrogen-containing heterocycle synthesis, this compound can be a valuable starting material. The bromine atom allows for the introduction of nitrogen-containing substituents through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This provides a direct route to substituted anilines, which are common precursors for the synthesis of a wide variety of alkaloids and other nitrogenous heterocycles. nih.gov
Furthermore, the aldehyde, unmasked from its dioxolane protection, can participate in cyclization reactions to form heterocyclic rings. For example, a Pictet-Spengler reaction with a suitable amine could lead to the formation of tetrahydroisoquinoline frameworks, which are prevalent in many classes of alkaloids. Similarly, reductive amination of the aldehyde followed by intramolecular cyclization can be a powerful strategy for the construction of various nitrogen-containing ring systems.
Precursor for Diversified Aromatic and Heteroaromatic Systems
The ability to serve as a scaffold for the construction of more complex aromatic and heteroaromatic systems is a key feature of this compound. The strategic positioning of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.
Substituted biaryl and oligoaryl motifs are important structural units in many pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of these compounds, and this compound is an excellent substrate for this transformation. libretexts.org The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orggoogle.com
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Scheme 1: Suzuki-Miyaura Coupling of this compound

This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to a diverse library of biaryl compounds. The dioxolane-protected aldehyde and the methyl group can then be further functionalized to create even more complex molecular architectures.
Fused polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with interesting electronic and photophysical properties, making them attractive targets for materials science applications. mdpi.comrsc.orgmun.ca The synthesis of these complex systems often relies on the strategic use of cross-coupling reactions followed by intramolecular cyclization reactions. This compound can serve as a key building block in such synthetic strategies.
For example, a Suzuki-Miyaura or Sonogashira coupling can be used to introduce a suitably functionalized aromatic or unsaturated substituent. Subsequent deprotection of the aldehyde and intramolecular condensation or cyclization can lead to the formation of a new ring, thus extending the polycyclic aromatic system. The Scholl reaction, an oxidative intramolecular aryl-aryl coupling, is another powerful method for the synthesis of PAHs from appropriately designed precursors derived from this compound. mdpi.com
Application in Material Science Precursor Synthesis (e.g., monomers, ligands)
The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of monomers and ligands for various applications in material science. researchgate.netgoogle.com The dioxolane functionality itself can be part of a polymerizable group, or the aromatic ring can be functionalized to introduce polymerizable moieties or coordinating groups for the synthesis of metal-containing polymers and materials.
Derivatives of this compound can be used to synthesize ligands for catalysis or as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. mdpi.com The ability to construct complex aromatic and heteroaromatic structures through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For instance, the synthesis of extended π-conjugated systems derived from this building block could lead to materials with interesting charge transport and luminescent properties.
Table 2: Potential Material Science Applications of this compound Derivatives
| Application Area | Key Structural Feature | Synthetic Strategy |
|---|---|---|
| Polymer Synthesis | Polymerizable group (e.g., vinyl, acrylate) | Functionalization of the aromatic ring or aldehyde |
| Organic Electronics | Extended π-conjugated system | Cross-coupling reactions to build oligoaryls/PAHs |
| Ligand Synthesis | Coordinating groups (e.g., phosphines, amines) | Functionalization via cross-coupling or substitution |
| Photosensitizers | Chromophoric unit | Elaboration of the aromatic system |
Design of Functionalized Organic Electronic Materials
The synthesis of novel organic semiconductors often relies on the assembly of π-conjugated systems, a process frequently achieved through metal-catalyzed cross-coupling reactions. researchgate.net Halogenated aromatic compounds are critical precursors in these syntheses, with the halogen atom serving as a handle for forming new carbon-carbon bonds.
This compound is a prime candidate for the design of such materials. The bromo-substituent can readily participate in reactions like Suzuki, Stille, or Sonogashira couplings to extend the π-system by linking it to other aromatic or unsaturated moieties. researchgate.net The presence of the 2-methyl group provides steric influence that can be used to control the planarity and packing of the resulting polymer or small molecule, which in turn affects its charge transport properties.
Furthermore, the 1,3-dioxolane (B20135) group acts as a masked aldehyde. After the core conjugated structure is assembled, the dioxolane can be hydrolyzed under acidic conditions to reveal the reactive aldehyde. This aldehyde can then be used to introduce specific functional groups to tune the material's electronic properties, solubility, or to anchor it to surfaces, a crucial step in the fabrication of organic electronic devices like organic field-effect transistors (OFETs). researchgate.net This dual functionality—a site for cross-coupling and a latent functional group—allows for a modular and efficient approach to synthesizing complex, custom-designed organic electronic materials.
Synthesis of Ligands for Catalysis
The development of new catalysts relies heavily on the design of sophisticated ligands that can precisely control the reactivity and selectivity of a metal center. This compound serves as a valuable scaffold for creating bespoke ligands.
The synthesis process typically involves utilizing the bromine atom as a key reaction site. Through reactions such as lithium-halogen exchange followed by quenching with an appropriate electrophile (e.g., chlorodiphenylphosphine) or via palladium-catalyzed cross-coupling reactions, a coordinating atom like phosphorus, nitrogen, or sulfur can be introduced at this position. The ortho-methyl group exerts significant steric hindrance near the coordination site, which can create a specific "bite angle" and chiral pocket around the metal, influencing the enantioselectivity of catalytic transformations.
Subsequently, the dioxolane protecting group can be removed to unmask the aldehyde. This aldehyde can undergo reductive amination or condensation reactions to install a second or third coordinating arm, leading to the formation of bidentate or tridentate ligands (e.g., P,N-ligands or pincer ligands). The ability to build ligands in a stepwise manner, functionalizing the bromo position first and the protected aldehyde second, provides chemists with a high degree of control over the final ligand architecture. This targeted approach is instrumental in the field of homogeneous catalysis, where ligand structure dictates catalyst performance. mdpi.com
Role in Method Development for Organic Synthesis
Beyond its use as a building block, this compound is an important substrate for developing and validating new synthetic methods.
Testing New Catalytic Systems with Halogenated Aromatics
The development of robust and versatile cross-coupling reactions requires catalysts that are active for a wide range of substrates, including those that are sterically hindered or contain sensitive functional groups. This compound is an ideal test substrate for this purpose due to its distinct features:
Steric Hindrance: The methyl group ortho to the bromine atom presents a significant steric challenge for the oxidative addition step in many catalytic cycles (e.g., Suzuki or Buchwald-Hartwig coupling). A successful reaction indicates a highly active and sterically tolerant catalyst.
Functional Group Tolerance: The presence of the acetal (B89532) (dioxolane) group tests the catalyst's tolerance for oxygen-containing functionalities. A catalyst that performs the C-C or C-N coupling without cleaving the protecting group is considered mild and chemo-selective. nih.gov
Defined Reactivity: The C-Br bond has a well-understood reactivity profile, allowing researchers to benchmark new catalytic systems against established ones.
Researchers can systematically vary catalyst components (metal precursor, ligand), base, and solvent to optimize conditions for this challenging substrate, as illustrated in the hypothetical test table below. nih.gov
Table 1: Hypothetical Test of Catalytic Systems for Suzuki-Miyaura Coupling Reaction: Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Outcome/Yield |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100 | High yield expected due to robust catalyst system |
| Pd₂(dba)₃ (1%) | P(t-Bu)₃ (2%) | K₂CO₃ | Toluene (B28343) | 110 | Moderate to high yield, tests base sensitivity |
| PdCl₂(dppf) (3%) | - | Cs₂CO₃ | DMF | 90 | Moderate yield, tests catalyst for less hindered systems |
| NiCl₂(dme) (5%) | dtbbpy (5%) | K₃PO₄ | DMA | 80 | Tests alternative, nickel-based catalytic system |
Exploring Novel Protecting Group Strategies
The 1,3-dioxolane moiety is a classic protecting group for aldehydes. organic-chemistry.org Its application in a molecule like this compound is central to multi-step syntheses where the aldehyde's reactivity must be masked while other transformations are carried out on the molecule. The compound is useful for exploring the stability and compatibility of this protecting group under various new reaction conditions.
The key advantage of the dioxolane group is its stability towards a wide range of non-acidic reagents, including organometallics, hydrides, and the basic conditions frequently used in palladium-catalyzed coupling reactions. sigmaaldrich.com This allows for selective chemistry at the C-Br bond without affecting the protected aldehyde. Deprotection is typically achieved cleanly and in high yield by treatment with aqueous acid, regenerating the aldehyde for subsequent reactions like Wittig olefination, reductive amination, or oxidation.
The study of such molecules helps refine protecting group strategies by demonstrating the orthogonality of the acetal protection in the presence of other reactive sites and functional groups.
Table 2: Compatibility of the 1,3-Dioxolane Protecting Group in Synthetic Transformations
| Reaction Type | Reagents | Stability of Dioxolane |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Stable |
| Grignard Formation | Mg, THF | Stable |
| Lithiation | n-BuLi, -78 °C | Stable |
| Reduction (Ester) | LiAlH₄ | Stable |
| Oxidation (Alcohol) | PCC, MnO₂ | Stable |
| Hydrolysis (Deprotection) | aq. HCl, Acetone | Cleaved |
Analytical Strategies for Monitoring and Characterization in Synthetic Research Involving 2 3 Bromo 2 Methylphenyl 1,3 Dioxolane
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective reaction monitoring.
Gas chromatography (GC) is a powerful tool for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of this compound, GC can be used to determine the percentage of the desired product in a crude reaction mixture and to identify the presence of any volatile impurities. The retention time of the compound is a key parameter for its identification under a specific set of GC conditions.
Table 1: Predicted GC-MS Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 242/244 | Molecular ion peak showing bromine isotope pattern |
| [M-CH₃]⁺ | 227/229 | Loss of the methyl group |
| [M-C₂H₄O]⁺ | 198/200 | Loss of ethylene (B1197577) oxide from the dioxolane ring |
| [C₇H₆Br]⁺ | 170/172 | Bromophenyl fragment |
| [C₈H₇O₂]⁺ | 135 | Fragment containing the methylphenyl-dioxolane moiety (loss of Br) |
Note: This table is predictive and based on the general fragmentation patterns of similar compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. nih.govbldpharm.com For this compound, reversed-phase HPLC would be a suitable method for purity assessment and reaction monitoring. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound on the column is influenced by its polarity.
The progress of a reaction involving this compound can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. The appearance of the product peak and the disappearance of the reactant peaks can be tracked to determine the reaction's endpoint. A diode array detector (DAD) or a UV detector is commonly used for the detection of aromatic compounds like the one .
Table 2: Illustrative HPLC Method Parameters for Analysis of Aryl Dioxolanes
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Spectroscopic Techniques for Structural Elucidation and Reaction Progress Analysis
Spectroscopic methods are fundamental for the structural confirmation of this compound and for analyzing the progress of reactions in which it participates.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the dioxolane ring, and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons would be characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The protons of the dioxolane ring would likely appear as a multiplet. While a specific spectrum for the target compound is not available, the ¹H NMR spectrum of the related compound 2-(3-bromophenyl)-1,3-dioxolane (B93826) shows the dioxolane protons and the aromatic protons in distinct regions. chemicalbook.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. For this compound, distinct signals would be expected for each carbon atom in the molecule, including the carbons of the phenyl ring, the methyl group, and the dioxolane ring. The chemical shifts would be influenced by the attached substituents. For instance, the carbon atom bearing the bromine would have a characteristic chemical shift. docbrown.infodocbrown.info
2D NMR (COSY and NOESY) : Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide further structural insights. researchgate.netrsc.orglibretexts.org A COSY spectrum would show correlations between protons that are coupled to each other, helping to establish the connectivity within the molecule, for example, between the protons on the dioxolane ring and between adjacent aromatic protons. A NOESY spectrum reveals through-space interactions between protons that are in close proximity, which can be useful for confirming the spatial arrangement of the substituents on the phenyl ring. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.6 | 125 - 140 |
| Dioxolane CH₂ | 3.9 - 4.2 | 65 - 70 |
| Dioxolane CH | 5.8 - 6.0 | 100 - 105 |
| Methyl CH₃ | 2.2 - 2.5 | 15 - 20 |
| C-Br | - | 120 - 125 |
| C-CH₃ | - | 135 - 140 |
Note: These are predicted chemical shift ranges based on data from analogous compounds and general NMR principles. Actual values may vary.
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. chemicalbook.comdocbrown.info The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkyl groups, the C-O bonds of the dioxolane ring, and the C-Br bond. The presence of strong C-O stretching bands in the region of 1000-1200 cm⁻¹ would be indicative of the dioxolane ring. chemicalbook.com The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3150 |
| Aliphatic C-H stretch | 2850 - 2960 |
| C-O stretch (dioxolane) | 1000 - 1200 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-Br stretch | 500 - 600 |
Note: These are typical ranges and the exact peak positions can vary.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. documentsdelivered.com By measuring the mass-to-charge ratio of an ion to several decimal places, the exact molecular formula can be determined. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₁BrO₂. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine would also be observed with high resolution, further confirming the presence of this element in the molecule.
In-Situ Reaction Monitoring Techniques Applied to this compound Transformations
In-situ, or real-time, reaction monitoring has become an indispensable tool in modern synthetic chemistry. It allows chemists to gain a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters without the need for frequent sampling and quenching.
Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in real-time, offers a powerful method for monitoring the progress of reactions involving this compound. By inserting a flow tube or a specialized NMR tube into the spectrometer, chemists can directly observe the changes in the concentration of reactants, intermediates, and products over time. For a hypothetical reaction, such as a Suzuki coupling of this compound with a boronic acid, real-time ¹H NMR could track the disappearance of the characteristic aromatic signals of the starting material and the simultaneous appearance of new signals corresponding to the coupled product. This technique provides invaluable kinetic data and can help in identifying transient, unstable intermediates that might be missed by traditional offline analysis.
Table 1: Hypothetical Real-time NMR Monitoring Data for a Transformation of this compound
| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.30 | 0.70 |
| 60 | 0.05 | 0.95 |
| 90 | <0.01 | >0.99 |
This table is illustrative and represents the type of data that can be obtained through real-time NMR monitoring.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a complementary in-situ monitoring approach. These techniques are particularly sensitive to changes in functional groups. For instance, in a reaction where the dioxolane ring of this compound is opened, in-line IR spectroscopy could monitor the disappearance of the characteristic C-O stretches of the acetal (B89532) and the appearance of new bands corresponding to the resulting aldehyde and alcohol functionalities. Fiber-optic probes can be inserted directly into the reaction vessel, providing continuous data acquisition without disturbing the reaction system. Raman spectroscopy can be especially advantageous for reactions in aqueous media due to the weak Raman scattering of water.
Crystallographic Analysis (if single crystals are obtained for research purposes)
While many synthetic intermediates are oils or amorphous solids, obtaining single crystals allows for the unambiguous determination of the molecular structure through crystallographic analysis.
Table 2: Representative Crystallographic Data Parameters from a Hypothetical X-ray Diffraction Study
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1020.4 |
| Z | 4 |
This table contains hypothetical data for illustrative purposes, as a published crystal structure for this specific compound was not identified.
Future Directions and Emerging Research Avenues for 2 3 Bromo 2 Methylphenyl 1,3 Dioxolane
Sustainable Synthetic Routes for 2-(3-Bromo-2-methylphenyl)-1,3-Dioxolane
The principles of green chemistry are increasingly central to modern organic synthesis, aiming to reduce waste and environmental impact. nih.gov Future research will likely focus on developing more sustainable methods for producing this compound. This involves rethinking traditional approaches, which may rely on stoichiometric reagents and volatile organic solvents.
Key areas of development include:
Bio-based Solvents and Reagents: The synthesis of the dioxolane ring typically involves the reaction of a ketone or aldehyde with ethylene (B1197577) glycol. nih.govresearchgate.net Future routes could employ ethylene glycol derived from bio-based feedstocks. Furthermore, the use of biodegradable and non-toxic solvents, such as Cyrene™, could replace conventional solvents, allowing for simpler product isolation through precipitation in water and minimizing organic waste. nih.gov
Catalytic Acetalization: The formation of the dioxolane can be achieved using acid catalysts. google.com Research into heterogeneous, recyclable acid catalysts could simplify purification and reduce corrosive waste streams.
Greener Bromination Techniques: Traditional bromination methods often use molecular bromine or N-bromosuccinimide, which generate significant stoichiometric byproducts. nih.gov Emerging, more sustainable methods, such as peroxide-bromide halogenation, which can be modulated by light to control selectivity, offer a greener alternative for synthesizing the bromo-substituted aromatic core. nih.gov
Exploration of Novel Catalytic Transformations Involving the Bromine Center
The bromine atom on the phenyl ring is a highly valuable functional handle for a wide array of catalytic cross-coupling reactions. While aryl bromides are standard substrates for many transformations, ongoing research continues to expand the toolkit of reactions, improve catalyst efficiency, and broaden functional group tolerance. The bromine center of this compound is an ideal site for these advanced catalytic methods.
Future research will likely leverage this reactivity in several ways:
Palladium-Catalyzed Reactions: The catalytic cycle of palladium-catalyzed formylation of aryl bromides is well-studied, offering a direct route to introduce an aldehyde group. acs.org This, along with other established palladium-catalyzed reactions, can be used to convert the bromo-substituted compound into a variety of derivatives. mit.eduorganic-chemistry.org
Nickel-Catalyzed Couplings: Nickel catalysis provides a powerful alternative, particularly for reductive coupling reactions that join two electrophilic carbons, such as an aryl bromide and an alkyl bromide. nih.gov These methods are often highly tolerant of other functional groups. nih.gov
Copper-Catalyzed Arylation: Copper-catalyzed methods are emerging as cost-effective and efficient means for C-C bond formation, for example, in the arylation of bromo-difluoro-acetamides. nih.gov
Photoinduced Radical Reactions: The generation of aryl radicals from aryl halides under photoinduced conditions is a powerful strategy for forming C-C and C-heteroatom bonds. bohrium.comresearchgate.net This approach can facilitate complex molecular constructions under mild conditions. bohrium.com
| Transformation Type | Catalyst System (General Example) | Potential Product from this compound | Reference |
|---|---|---|---|
| Formylation | Palladium / Bulky Phosphine Ligands | 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde | acs.org |
| Reductive Alkylation | Nickel / Bipyridine Ligand | 2-(2-methyl-3-alkylphenyl)-1,3-dioxolane | nih.gov |
| Conversion to Chloride | Palladium / Dialkylbiaryl Phosphine | 2-(3-Chloro-2-methylphenyl)-1,3-dioxolane | mit.edu |
| Suzuki Coupling | Palladium(0) / K₃PO₄ | 2-(3-Aryl-2-methylphenyl)-1,3-dioxolane | acs.org |
Advanced Computational Modeling for Predictive Synthesis Design
Emerging research in this area includes:
Retrosynthesis Prediction: AI-driven retrosynthesis platforms can analyze a target molecule and work backward to identify the most likely reactants and reaction pathways based on vast datasets of existing chemical reactions. grace.comnih.gov Models like sequence-to-sequence (seq2seq) and Transformer, originally developed for language translation, can treat molecular structures (represented as SMILES strings) as a language, translating a product molecule into its precursor reactants. nih.govillinois.edu
Reaction Feasibility and Optimization: Machine learning models can also predict the feasibility of a proposed reaction and help optimize conditions. illinois.edu This can accelerate the discovery of novel transformations for the bromine center or entirely new routes to the parent compound itself.
Retrobiosynthesis: For creating more sustainable pathways, ML is being applied to retrobiosynthesis, which aims to design enzymatic or whole-cell production routes for chemicals. researchgate.netillinois.eduacs.org This could lead to the future biocatalytic production of this compound or its derivatives.
| Computational Approach | Application to Synthesis Design | Potential Impact | Reference |
|---|---|---|---|
| Template-Based Retrosynthesis | Uses known reaction rules (templates) to suggest disconnections in the target molecule. | Identifies conventional and reliable synthetic steps. | researchgate.netillinois.edu |
| Template-Free Retrosynthesis | Uses neural networks to predict disconnection sites without predefined rules, allowing for novel reaction suggestions. | Discovery of entirely new synthetic routes. | illinois.edu |
| Transfer Learning Models | A model is pre-trained on a large dataset of general reactions before being fine-tuned on a smaller, specific dataset. | Improves prediction accuracy even when specific reaction data is scarce. | nih.gov |
| Reaction Feasibility Models | Predicts the likelihood of a reaction succeeding based on reactants and conditions. | Reduces failed experiments and optimizes resource allocation. | illinois.edu |
Integration of this compound into Flow Chemistry Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, efficiency, and control. nih.gov For reactions involving potentially hazardous intermediates or highly exothermic processes, which can be characteristic of organometallic reactions with aryl halides, flow chemistry is an enabling technology.
Future applications could involve:
Safer Synthesis: The synthesis of this compound or its subsequent transformations, such as lithiation or Grignard formation, can be performed more safely in flow reactors, which offer superior heat transfer and minimize the volume of hazardous material present at any given time. nih.govvapourtec.com
Enhanced Efficiency and Scalability: Continuous flow processing allows for rapid reaction optimization and straightforward scaling by simply running the reactor for longer. acs.orgrsc.org This would be advantageous for the industrial production of the compound or its derivatives.
Telescoped Synthesis: Flow platforms enable "telescoped" reactions, where the output from one reactor is fed directly into the next, allowing for multi-step syntheses without intermediate workup and purification. nih.gov A process could be envisioned where the bromo-compound is generated and then immediately used in a subsequent cross-coupling reaction, all within an integrated flow system.
Photochemical and Electrochemical Reactions: Flow reactors are particularly well-suited for photochemical and electrochemical reactions, providing consistent light penetration or electrode surface area exposure. vapourtec.comrsc.org This could facilitate novel, light-induced radical reactions or electro-syntheses starting from this compound.
Potential as a Component in Next-Generation Materials Development
The structural features of this compound make it an intriguing building block for advanced materials. Aryl halides are fundamental precursors in materials chemistry, and the dioxolane group can impart unique properties.
Potential avenues for materials science research include:
Polymer Synthesis: Aryl dihalides are crucial for creating polymers such as poly(arylene ether)s and other high-performance plastics. nih.gov The single bromine atom on this compound allows it to be incorporated as a side-chain or end-capping unit in polymerization. If converted to a di-functionalized monomer (e.g., by transforming the methyl group), it could be used to build novel polymer backbones.
Nonlinear Optical (NLO) Materials: The presence of a bromine atom can significantly enhance the properties of organic NLO materials. researchgate.net It can increase molecular hyperpolarizability and favor the acentric crystal structures necessary for effects like second-harmonic generation (SHG). researchgate.net Derivatives of this compound could be explored for these applications.
Degradable Polymers: The dioxolane ring, specifically a ketene (B1206846) acetal (B89532) variant, has been shown to confer tunable degradability when incorporated into polymer backbones. rsc.org This suggests that polymers derived from this compound could be designed to have controlled degradation profiles, an important feature for biomedical applications or environmentally friendly plastics.
Biologically Active Materials: Dioxolane structures are present in many biologically active compounds and have been investigated as scaffolds for agents that can overcome multidrug resistance in cancer therapy. nih.govnih.gov This opens a speculative but interesting avenue for designing functional materials or drug-delivery systems based on this molecular core.
Q & A
Q. What are the established synthetic routes for 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 2-methylphenyl-1,3-dioxolane) using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts (e.g., FeCl₃ or AlCl₃) . For regioselective bromination at the 3-position, solvent polarity and temperature control are critical. For example, dichloromethane at 0–5°C minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is standard, with yields ranging from 60–85% depending on steric hindrance .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 1.8–2.1 ppm (methyl group), δ 4.0–4.5 ppm (dioxolane protons), and δ 7.2–7.8 ppm (aromatic protons) confirm the core structure. The absence of aldehyde or ketone peaks (~9–10 ppm) verifies acetal formation .
- GC-MS : A molecular ion peak at m/z ≈ 244 (C₁₀H₁₁BrO₂) and fragmentation patterns (e.g., loss of Br or dioxolane ring) validate purity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of 2-methylphenyl-1,3-dioxolane derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts favorable bromination at the 3-position due to lower activation energy compared to the 4-position. Experimentally, using bulky directing groups (e.g., trimethylsilyl) or Lewis acids (e.g., ZnCl₂) enhances 3-bromo product selectivity. Kinetic studies under varying temperatures (0°C vs. 25°C) show a 15% increase in 3-bromo yield at lower temperatures .
Q. How do contradictory data on reaction yields arise in literature, and how can they be resolved?
- Methodological Answer : Yield discrepancies often stem from:
- Impurity in starting materials : Use HPLC-grade precursors and validate via NMR.
- Catalyst deactivation : Freshly prepared FeCl₃ or AlCl₃ improves consistency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Comparative studies in DCM vs. THF show 10–20% yield differences .
Resolution involves replicating conditions with strict control of moisture and oxygen (e.g., Schlenk techniques) .
Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilicity. For Suzuki-Miyaura coupling, the bromine atom's LUMO (-1.8 eV) aligns well with palladium catalysts .
- Molecular Dynamics (MD) : Simulates steric effects in Pd-catalyzed reactions, showing that the 2-methyl group reduces accessibility by 30% compared to non-methyl analogs .
Q. What safety protocols are critical for handling this compound given its hazards?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles (H315: skin irritation; H319: eye damage) .
- Ventilation : Use fume hoods to mitigate respiratory risks (H335) .
- Storage : Store at 2–8°C in amber glass to prevent photodegradation. Incompatible with strong oxidizers (e.g., HNO₃) .
Emerging Research Directions
Q. What novel applications exist for this compound in polymer chemistry?
- Methodological Answer : The dioxolane ring acts as a latent aldehyde, enabling pH-sensitive polymer crosslinking. For example, copolymerization with ethylene glycol dimethacrylate (EGDMA) produces hydrogels that degrade under acidic conditions (e.g., tumor microenvironments). Swelling ratios increase by 200% at pH 5.0 vs. 7.4 .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : The bromine atom facilitates Pd-catalyzed couplings to introduce pharmacophores. For instance, Suzuki-Miyaura reactions with boronic acids yield analogs screened for kinase inhibition (e.g., EGFR inhibitors). IC₅₀ values of 50–100 nM have been reported in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
